molecular formula C23H30O4 B14648974 4-(Octyloxy)phenyl 4-ethoxybenzoate CAS No. 53267-28-0

4-(Octyloxy)phenyl 4-ethoxybenzoate

Cat. No.: B14648974
CAS No.: 53267-28-0
M. Wt: 370.5 g/mol
InChI Key: GMRSFBJXHVJHGN-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 4-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-ethoxybenzoate typically involves the esterification of 4-(Octyloxy)phenol with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(Octyloxy)phenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Octyloxy)phenol: Shares the octyloxy group but lacks the ethoxybenzoate moiety.

    4-Ethoxybenzoic Acid: Contains the ethoxybenzoate group but lacks the octyloxyphenyl component.

    4-(Hexyloxy)phenyl 4-ethoxybenzoate: Similar structure but with a hexyloxy group instead of an octyloxy group.

Uniqueness

4-(Octyloxy)phenyl 4-ethoxybenzoate is unique due to the combination of the octyloxy and ethoxybenzoate groups, which confer specific physical and chemical properties

Properties

CAS No.

53267-28-0

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

(4-octoxyphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C23H30O4/c1-3-5-6-7-8-9-18-26-21-14-16-22(17-15-21)27-23(24)19-10-12-20(13-11-19)25-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

GMRSFBJXHVJHGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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